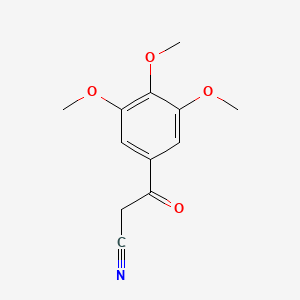

3,4,5-Trimethoxybenzoylacetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4,5-Trimethoxybenzoylacetonitrile is a chemical compound used in various scientific research applications . It has a molecular weight of 235.24 and a linear formula of (CH3O)3C6H2CH2CN .

Synthesis Analysis

The synthesis of 3,4,5-Trimethoxybenzoylacetonitrile can be achieved from Ethyl 3,4,5-trimethoxybenzoate and Acetonitrile . A series of basic esters of 3,4,5-trimethoxybenzoic acid has been synthesized and evaluated for antihypertensive and local anesthetic activity .Molecular Structure Analysis

The molecular structure of 3,4,5-Trimethoxybenzoylacetonitrile consists of a benzene ring with three methoxy groups (OCH3) at positions 3, 4, and 5, a carbonyl group (C=O) at position 1, and a cyano group (-CN) attached to the carbonyl carbon .Chemical Reactions Analysis

3,4,5-Trimethoxyphenylacetonitrile is synthesized by the condensation of 3:4:5-trimethoxybenzaldehyde with hippuric acid . More research is needed to fully understand the range of chemical reactions involving this compound.科学的研究の応用

Antihypertensive Activity

3,4,5-Trimethoxybenzoylacetonitrile: derivatives have been synthesized and evaluated for their potential as antihypertensive agents. These compounds have shown promise in lowering blood pressure when administered intravenously to normotensive dogs . This application is significant in the search for new treatments for hypertension, a condition affecting a large portion of the global population.

Local Anesthetic Activity

The same series of compounds have also been tested for local anesthetic properties. Most of the tested derivatives exhibited some degree of local anesthetic activity . This suggests that 3,4,5-Trimethoxybenzoylacetonitrile could be a precursor in the development of new local anesthetics, which are crucial in many minor surgical procedures.

Synthesis of Trimethoprim

Trimethoprim, a widely used antibiotic, can be synthesized using 3,4,5-Trimethoxybenzaldehyde , which is a related compound to 3,4,5-Trimethoxybenzoylacetonitrile . This application is vital as trimethoprim is part of the treatment for a variety of bacterial infections, especially in urinary tract infections.

Production of Psychedelic Phenethylamines

3,4,5-Trimethoxybenzaldehyde: is also used in the production of psychedelic phenethylamines . These substances are of interest in pharmacology and neuroscience research due to their psychoactive properties and potential therapeutic applications.

Plastic Additives Manufacturing

This compound plays a role in the manufacturing of plastic additives . Plastic additives improve the properties of plastic, such as durability, flexibility, and resistance to environmental stress, thereby extending the range of applications for plastic products.

Antiproliferative Activity Against Malignant Cells

3,4,5-Trimethoxybenzoate: of catechin, a derivative of 3,4,5-Trimethoxybenzoylacetonitrile , has shown strong antiproliferative activity against malignant melanoma cells . This application is particularly important in the field of cancer research, where finding effective treatments for aggressive forms of cancer like melanoma is a priority.

Safety and Hazards

3,4,5-Trimethoxybenzoylacetonitrile is intended for R&D use only and is not recommended for medicinal, household, or other uses . As with all chemicals, it should be handled with care to avoid exposure and contamination. Always refer to the Safety Data Sheet for detailed safety and handling information .

特性

IUPAC Name |

3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-15-10-6-8(9(14)4-5-13)7-11(16-2)12(10)17-3/h6-7H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEMIDXDJDTTKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594277 |

Source

|

| Record name | 3-Oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50606-35-4 |

Source

|

| Record name | 3-Oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde](/img/structure/B1319988.png)

![Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1320006.png)